4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine
Description
This compound features a benzothieno[2,3-d]pyrimidine core fused with a tetrahydrobenzene ring, substituted at the 4-position by a piperazine moiety bearing a 4-methylpyridin-2-yl group. Its molecular formula is C₂₁H₂₄N₆S, with a molecular weight of 392.52 g/mol.
Properties
IUPAC Name |
4-[4-(4-methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5S/c1-14-6-7-21-17(12-14)24-8-10-25(11-9-24)19-18-15-4-2-3-5-16(15)26-20(18)23-13-22-19/h6-7,12-13H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYYHTFDSCJNNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N2CCN(CC2)C3=C4C5=C(CCCC5)SC4=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothieno-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the benzothieno-pyrimidine core. The reaction conditions often include the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. This step may involve the use of piperazine or its derivatives as nucleophiles, reacting with an appropriate electrophilic intermediate.
Attachment of the Pyridine Moiety:
Industrial production methods for this compound would likely involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The major products formed from these reactions include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives of the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups on the compound. These reactions often require mild to moderate reaction conditions and can lead to a variety of substituted products.
Scientific Research Applications
The compound 4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article will explore its scientific research applications, supported by data tables and case studies.
Molecular Properties
- Molecular Formula : C_{18}H_{23}N_{5}S
- Molecular Weight : 341.48 g/mol
- LogP : 3.3 (indicating moderate lipophilicity)
Pharmacological Research
The compound has been investigated for its potential as a therapeutic agent in treating central nervous system (CNS) disorders due to its ability to interact with various neurotransmitter systems.
Case Study: CNS Disorders
Research indicates that compounds similar to this one can act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical targets in CNS drug development. For instance, studies have shown that such modulators can enhance or inhibit receptor activity, paving the way for novel treatments for conditions like schizophrenia and depression .
Anticancer Activity
There is growing interest in the compound's potential as an anticancer agent. Its structural similarity to known kinase inhibitors suggests it may inhibit critical pathways involved in tumor growth.
Data Table: Anticancer Activity
| Compound | Target Enzyme | Activity | Reference |
|---|---|---|---|
| 4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidine | Kinases | Inhibitory | |
| Imatinib | BCR-ABL | Inhibitory |
Neuropharmacology
The compound's interaction with neurotransmitter receptors positions it as a candidate for neuropharmacological studies. Its potential to modulate dopamine and serotonin receptors could be beneficial in developing treatments for mood disorders.
Case Study: Neurotransmitter Modulation
Studies have shown that derivatives of similar compounds can significantly alter neurotransmitter levels in animal models, leading to improved behavioral outcomes. This suggests that the compound may have similar effects worth exploring.
Drug Development
Given its promising biological activities, this compound could serve as a lead in drug development pipelines targeting various diseases.
Example of Drug Development Pipeline
- Lead Optimization : Structural modifications could enhance potency and selectivity.
- Preclinical Studies : Assessing safety and efficacy in animal models.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as CDKs and AMPK-related kinases. By inhibiting these kinases, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. The molecular pathways involved include the inhibition of kinase activity, leading to the downregulation of cell proliferation signals and the activation of apoptotic pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Limitations and Advantages
- Target Compound : Lacks in vivo data but has a modular structure for further optimization.
- 4-{4-[(3,4-Dichlorophenyl)sulfonyl]piperazin-1-yl}-... : High molecular weight (483.4 g/mol) may limit bioavailability .
- Pyrido[4,3-d]pyrimidines: Simpler structures (e.g., 2-(4-Methylpiperazin-1-yl)-...) show better solubility but reduced potency compared to benzothieno analogs .
Biological Activity
Overview
4-[4-(4-Methylpyridin-2-yl)piperazin-1-yl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a piperazine ring with a pyridine moiety and a benzothieno-pyrimidine core, which contributes to its diverse biological effects.
The synthesis of this compound typically involves multiple steps:
- Formation of the Benzothieno-Pyrimidine Core : Cyclization of precursors under acidic or basic conditions.
- Introduction of the Piperazine Ring : Nucleophilic substitution using piperazine derivatives.
- Attachment of the Pyridine Moiety : This step often involves further functionalization reactions.
The molecular formula is with a molecular weight of approximately 365.49 g/mol. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases, particularly cyclin-dependent kinases (CDKs) and AMP-activated protein kinase (AMPK)-related kinases. By inhibiting these targets, the compound can disrupt cellular processes such as:
- Cell Cycle Regulation : Inhibition of CDKs leads to cell cycle arrest.
- Induction of Apoptosis : The disruption of signaling pathways can trigger programmed cell death in cancer cells.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Tumor Growth : The compound has been tested against breast cancer cells (MDA-MB-231) and non-small cell lung cancer cells, demonstrating significant cytotoxicity with inhibition rates ranging from 43% to 87% .
- DNA Methylation Suppression : It exhibits a high level of suppression of DNA methylation comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
Some derivatives related to this compound have been evaluated for their antibacterial properties against gram-positive bacteria such as Staphylococcus aureus. They demonstrated notable anti-MAO activity, inhibiting enzyme activity significantly .
Study on Kinase Inhibition
A study conducted on the inhibition of CDKs by this compound revealed that it effectively disrupts cell proliferation signals in cancer cells. The research utilized docking studies to confirm interactions with kinase domains .
Evaluation Against Viral Targets
The compound was also assessed for its potential against viral proteins involved in SARS-CoV-2 replication. Docking studies indicated favorable binding affinities with RNA-dependent RNA polymerase complexes .
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
